molecular formula C17H19ClN4O3S B2450447 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396791-95-9

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2450447
CAS No.: 1396791-95-9
M. Wt: 394.87
InChI Key: CGVUVQBSFAUBMU-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism.

Mode of Action

The compound interacts with its target through a process of intramolecular charge transfer . During light absorption, electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound affects the glycolysis pathway by inhibiting the PFKFB3 kinase . This inhibition can lead to a decrease in the rate of glycolysis, affecting the energy production in cells. The compound’s interaction with its target also involves the Miyaura borylation and Suzuki coupling reactions .

Result of Action

The inhibition of PFKFB3 kinase and the subsequent decrease in glycolysis can lead to a reduction in energy production within cells. This could potentially lead to cell death, making the compound a potential candidate for cancer therapies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can trigger the intramolecular charge transfer mechanism, activating the compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules in its environment.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUVQBSFAUBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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